N-(4-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-24(22,23)16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHTOWZIOQBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves a multi-step process. One common method includes the acylation of 4-acetylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then subjected to further reactions to introduce the propanamide group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Anti-inflammatory Properties
The compound has been investigated for its potential in treating inflammation-related conditions. It acts as an inhibitor of the complement system, which is involved in inflammatory responses. This property makes it a candidate for treating diseases such as Crohn's disease and other inflammatory disorders .
Neuroprotective Effects
Research indicates that N-(4-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide may have neuroprotective properties. It has been shown to be effective in models of neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis, by modulating complement-mediated neuroinflammation .
Anticancer Activity
The compound exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation by interfering with cell cycle progression. It has been particularly noted for its synergistic effects when combined with traditional chemotherapeutic agents like cisplatin .
Complement System Inhibition
The primary mechanism through which this compound exerts its effects is through the inhibition of the classical pathway of the complement system. This inhibition helps mitigate tissue damage associated with excessive inflammation and provides therapeutic benefits in conditions characterized by complement activation .
Induction of Apoptosis
In cancer treatment, the compound promotes apoptosis through the activation of caspases, which are crucial for programmed cell death. Increased levels of caspase-3 and caspase-8 have been observed in treated cells, indicating a robust apoptotic response .
In Vivo Tumor Models
In xenograft models using A549 lung cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound's efficacy was enhanced when used alongside conventional chemotherapy .
Neurodegenerative Disease Models
In animal models of neurodegenerative diseases, this compound demonstrated protective effects against neuronal damage caused by inflammatory processes. These studies highlighted its potential as a therapeutic agent for conditions like multiple sclerosis and Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Physicochemical Properties
- Conversely, the sulfamoyl substituent in 3-Chloro-N-(4-sulfamoylphenyl)propanamide enhances hydrophilicity, favoring renal excretion .
Comparative Data Table
Pharmacological and Industrial Relevance
The parent compound’s dual sulfonyl and acetyl groups position it as a versatile scaffold for metabolic disorder therapeutics. Its analogs highlight trade-offs between structural complexity, synthesis efficiency, and target specificity. For instance, while triazole-containing derivatives excel in neuroprotection, the parent compound’s simpler structure may offer advantages in large-scale manufacturing and metabolic pathway modulation.
Biological Activity
N-(4-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 325.79 g/mol
- Functional Groups : Acetamide, sulfonamide, and chlorobenzene moieties contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes, particularly those involved in inflammatory pathways. Additionally, the acetylphenyl moiety may enhance lipophilicity, facilitating membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Studies suggest that sulfonamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzene moiety enhances this activity by increasing hydrophobic interactions with bacterial membranes .
Case Studies
- Antitumor Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited potent inhibitory effects on tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
In Vivo Studies
Recent studies have utilized animal models to evaluate the pharmacokinetics and pharmacodynamics of this compound. Results indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use in inflammatory diseases and infections .
Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression. These studies revealed strong interactions with active sites, supporting its role as a potential inhibitor .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
